JNJ0966

Beschreibung

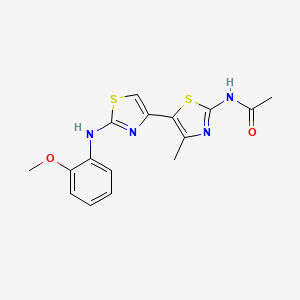

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[5-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S2/c1-9-14(24-16(17-9)18-10(2)21)12-8-23-15(20-12)19-11-6-4-5-7-13(11)22-3/h4-8H,1-3H3,(H,19,20)(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADCDCMLLGDCRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C)C2=CSC(=N2)NC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Allosteric Inhibition of MMP-9 by JNJ0966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric inhibition of matrix metalloproteinase-9 (MMP-9) by the selective chemical inhibitor, JNJ0966. The content herein is based on the foundational discovery and characterization of this compound, offering a resource for researchers and professionals in drug development. This document details the quantitative data, experimental protocols, and the mechanism of action of this compound.

Core Concept: Allosteric Inhibition of Zymogen Activation

This compound represents a novel approach to MMP inhibition. Instead of targeting the highly conserved catalytic site, which has historically led to off-target effects and clinical failures with broad-spectrum MMP inhibitors, this compound acts allosterically.[1][2] It specifically inhibits the conversion of the inactive zymogen form of MMP-9 (proMMP-9) into the catalytically active enzyme.[1][2] This mechanism provides a high degree of selectivity for MMP-9.

The molecular basis for this activity is the binding of this compound to a structural pocket near the zymogen cleavage site around Arginine-106, a site distinct from the catalytic domain.[1][2] By binding to this allosteric site, this compound is thought to reorient the "activation loop" (amino acids 103-108), making it a less favorable substrate for cleavage by activating enzymes like MMP-3 or trypsin.[1] This interaction primarily impedes the processing of the 86 kDa intermediate form of MMP-9 to the fully active 82 kDa species.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and selectivity.

Table 1: In Vitro Potency of this compound

| Assay Type | Activating Enzyme | IC50 | 95% Confidence Interval | Source |

| proMMP-9 Activation | Trypsin | 429 nM | 405–602 nM | [1][3] |

| HT1080 Cellular Invasion | Endogenous | 1.0 µM | - | [1] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | This compound Concentration | Effect | Source |

| proMMP-1 Activation | Trypsin | 10 µM | No significant inhibition | [1][3] |

| proMMP-2 Activation | Trypsin | 10 µM | No significant inhibition | [1][2] |

| proMMP-3 Activation | Trypsin | 10 µM | No significant inhibition | [1] |

| catMMP-1 Activity | - | 10 µM | No inhibition | [3] |

| catMMP-2 Activity | - | 10 µM | No inhibition | [3] |

| catMMP-3 Activity | - | - | No inhibition | [1] |

| catMMP-9 Activity | - | - | No inhibition | [1] |

| catMMP-14 Activity | - | 10 µM | No inhibition | [3] |

Table 3: Binding Affinity of this compound

| MMP-9 Construct | Method | KD | Source |

| proMMP-9 (amino acids 20-445) | ThermoFluor | 5 µM | [3] |

| proMMP-9 (amino acids 67-445) | ThermoFluor | 0.33 µM | [3] |

| Catalytically Active MMP-9 | ThermoFluor | No binding detected | [3] |

Table 4: In Vivo Efficacy of this compound in Mouse EAE Model

| Treatment Group | Dosage | Outcome | Source |

| This compound | 10 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |

| This compound | 30 mg/kg (oral, twice daily) | Delayed onset and reduced severity of motor disability | [1][3] |

| Dexamethasone (positive control) | 1 mg/kg | Delayed onset and reduced severity of motor disability | [3] |

| Vehicle | - | Progressive motor disability | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of allosteric inhibition of MMP-9 activation by this compound.

Caption: Experimental workflow for the evaluation of this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

proMMP-9 Activation Assay

-

Objective: To determine the concentration-dependent inhibition of proMMP-9 activation by this compound.

-

Materials:

-

Recombinant human proMMP-9

-

Trypsin (as the activating enzyme)

-

DQ-gelatin (fluorescent substrate)

-

This compound

-

Assay buffer (composition not specified in the source)

-

96-well plates

-

-

Protocol:

-

Prepare a dilution series of this compound in the assay buffer.

-

In a 96-well plate, add proMMP-9, trypsin, and the various concentrations of this compound or vehicle control.

-

Incubate the mixture to allow for the activation of proMMP-9.

-

Add DQ-gelatin to each well to initiate the fluorescent signal generation by active MMP-9.

-

Measure the fluorescence intensity over time using a plate reader.

-

Normalize the data to the maximal activity (vehicle control) and calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

HT1080 Cellular Invasion Assay

-

Objective: To assess the functional effect of this compound on the invasive potential of HT1080 fibrosarcoma cells, which endogenously express MMP-9.

-

Materials:

-

HT1080 cells

-

Matrigel-coated invasion chambers (e.g., Transwell inserts)

-

Cell culture medium (e.g., DMEM) with and without serum

-

This compound, Doxycycline (control), GM6001 (control)

-

-

Protocol:

-

Culture HT1080 cells to sub-confluency.

-

Harvest and resuspend the cells in serum-free medium.

-

Add the cell suspension to the upper chamber of the Matrigel-coated inserts.

-

Add medium containing a chemoattractant (e.g., serum) to the lower chamber.

-

Add various concentrations of this compound or control compounds (Doxycycline, GM6001) to the upper chamber.

-

Incubate the plates to allow for cell invasion through the Matrigel and the porous membrane.

-

After incubation, remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

Calculate the concentration-response curve and determine the IC50 value.

-

Mouse Experimental Autoimmune Encephalomyelitis (EAE) Model

-

Objective: To evaluate the in vivo efficacy of this compound in a model of neuroinflammation.

-

Materials:

-

C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) synthetic peptide

-

Complete Freund's Adjuvant (CFA)

-

Pertussis toxin

-

This compound

-

Vehicle control

-

Dexamethasone (positive control)

-

-

Protocol:

-

Induce EAE in mice on day 0 by immunization with an emulsion of MOG peptide in CFA.

-

Administer pertussis toxin on day 0 and day 2 to facilitate the entry of immune cells into the central nervous system.

-

Begin treatment on day 8 post-immunization.

-

Administer this compound (10 or 30 mg/kg), dexamethasone (1 mg/kg), or vehicle control via oral gavage twice daily.

-

Monitor the mice daily for clinical signs of EAE and score the disease severity based on a standardized scale (e.g., tail limpness, hind limb weakness, paralysis).

-

Continue treatment and monitoring for the duration of the study.

-

Analyze the data by comparing the clinical scores and disease onset between the treatment groups.

-

This technical guide provides a comprehensive summary of the allosteric inhibitor this compound and its effects on MMP-9. The data and protocols presented should serve as a valuable resource for researchers investigating selective MMP-9 inhibition and its therapeutic potential.

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of JNJ-77060966: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

JNJ-77060966 is a potent and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation. By binding to a unique pocket on the pro-MMP-9 zymogen, it prevents its conversion to the catalytically active form, thereby mitigating the downstream effects of MMP-9-mediated extracellular matrix degradation and cell signaling. This document provides a comprehensive overview of the biological activity of JNJ-77060966, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.

Core Mechanism of Action

JNJ-77060966 functions as a selective inhibitor of the activation of pro-MMP-9.[1][2][3] Unlike traditional MMP inhibitors that target the active site of the mature enzyme, JNJ-77060966 binds to a distinct allosteric site on the pro-MMP-9 zymogen.[2][3] This binding event prevents the proteolytic cleavage of the pro-domain, a necessary step for the conversion of the inactive zymogen into the catalytically competent MMP-9 enzyme.[2] A key characteristic of JNJ-77060966 is its high selectivity for pro-MMP-9, with no significant inhibitory activity against the catalytic domains of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it inhibit the activation of the closely related pro-MMP-2.[2][3]

Quantitative Data

The inhibitory potency of JNJ-77060966 against pro-MMP-9 activation has been quantified, providing key metrics for its biological activity.

| Parameter | Value | Description | Reference |

| IC50 | 440 nM | The half-maximal inhibitory concentration for the inhibition of pro-MMP-9 activation. | [1] |

Signaling Pathways

MMP-9 is a critical node in various signaling pathways that regulate cellular processes such as migration, invasion, and inflammation. By inhibiting the activation of pro-MMP-9, JNJ-77060966 is poised to modulate these downstream pathways. The expression of MMP-9 itself is induced by various extracellular signals, including proinflammatory cytokines and growth factors, which activate transcription factors like NF-κB, SP1, and AP1.[4] Once active, MMP-9 can cleave a wide range of extracellular matrix (ECM) components and also interact with cell surface receptors such as integrins, CD44, and receptor tyrosine kinases (e.g., EGFR, TrkA), thereby influencing signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[4][5] Inhibition of pro-MMP-9 activation by JNJ-77060966 would be expected to attenuate these signaling events.

Experimental Protocols

The following are representative protocols for assays used to characterize the biological activity of JNJ-77060966.

Pro-MMP-9 Activation Inhibition Assay

This biochemical assay quantifies the ability of a compound to inhibit the conversion of pro-MMP-9 to its active form.

Materials:

-

Recombinant human pro-MMP-9

-

Activating enzyme (e.g., Trypsin or MMP-3)

-

JNJ-77060966

-

Quenched fluorescent MMP-9 substrate (e.g., DQ-gelatin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of JNJ-77060966 in DMSO.

-

In a 96-well plate, add assay buffer, pro-MMP-9, and varying concentrations of JNJ-77060966.

-

Initiate the activation by adding the activating enzyme (e.g., trypsin).

-

Incubate the plate at 37°C for a predetermined time to allow for pro-MMP-9 activation.

-

If using trypsin as the activator, add a trypsin inhibitor (e.g., soybean trypsin inhibitor) to stop the activation reaction.

-

Add the quenched fluorescent MMP-9 substrate to each well.

-

Immediately measure the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 490/520 nm for DQ-gelatin).[6]

-

Calculate the rate of substrate cleavage for each concentration of JNJ-77060966.

-

Plot the rate of cleavage against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

In Vitro Cell Invasion Assay

This assay assesses the ability of JNJ-77060966 to inhibit cancer cell invasion through a basement membrane matrix, a process that is often dependent on MMP activity.

Materials:

-

Invasive cancer cell line (e.g., HT-1080)

-

Cell culture medium

-

Boyden chamber inserts with a porous membrane (e.g., 8.0 µm pores) coated with a basement membrane extract (e.g., Matrigel)

-

JNJ-77060966

-

Chemoattractant (e.g., fetal bovine serum)

-

Staining solution (e.g., Crystal Violet or Diff-Quik)

-

Cotton swabs

Procedure:

-

Culture cancer cells to sub-confluency.

-

Harvest and resuspend the cells in serum-free medium.

-

Pre-treat the cells with various concentrations of JNJ-77060966 or vehicle control for a specified time (e.g., 30 minutes).[7]

-

Seed the pre-treated cells into the upper chamber of the Matrigel-coated Boyden chamber inserts.

-

Fill the lower chamber with medium containing a chemoattractant.

-

Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of stained, invaded cells in several microscopic fields.

-

Compare the number of invaded cells in the JNJ-77060966-treated groups to the vehicle control to determine the extent of invasion inhibition.

Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)

JNJ-77060966 has been shown to be efficacious in a mouse model of EAE, which is a common animal model for multiple sclerosis.[2][3]

Materials:

-

Female C57BL/6 mice

-

Myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis toxin

-

JNJ-77060966 formulation for in vivo administration

-

Vehicle control

Procedure:

-

EAE Induction: Anesthetize mice and immunize subcutaneously with an emulsion of MOG peptide in CFA.

-

Administer pertussis toxin intraperitoneally on the day of immunization and again two days later to facilitate the entry of inflammatory cells into the central nervous system.

-

Treatment: Begin treatment with JNJ-77060966 or vehicle control at a specified time point (e.g., at the onset of clinical signs or prophylactically). Administer the compound daily via a suitable route (e.g., oral gavage).

-

Clinical Scoring: Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = moribund, 5 = death).

-

Data Analysis: Plot the mean clinical scores over time for the treatment and control groups. Analyze key parameters such as the peak disease score, day of disease onset, and cumulative disease score.

-

Histology/Immunohistochemistry (Optional): At the end of the study, perfuse the mice and collect brain and spinal cord tissues for histological analysis to assess inflammation and demyelination.

Brain Penetrance

JNJ-77060966 is described as a brain-penetrant molecule, which is a critical property for its efficacy in the EAE model, a neuroinflammatory disease.[1] This characteristic suggests that the compound can cross the blood-brain barrier to reach its target in the central nervous system.[8][9] The extent of brain penetration can be quantitatively assessed by determining the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-unbound plasma concentration ratio (Kp,uu) in pharmacokinetic studies.[10]

Conclusion

JNJ-77060966 represents a novel pharmacological approach to MMP inhibition by selectively targeting the activation of the pro-MMP-9 zymogen. Its high selectivity and demonstrated in vivo efficacy in a model of neuroinflammation underscore its potential as a therapeutic agent and a valuable tool for studying the role of MMP-9 in various pathological processes. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of this and similar targeted enzyme inhibitors.

References

- 1. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioassaysys.com [bioassaysys.com]

- 7. researchgate.net [researchgate.net]

- 8. Drug metabolism and pharmacokinetics, the blood-brain barrier, and central nervous system drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights From an Integrated Physiologically Based Pharmacokinetic Model for Brain Penetration - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to JNJ-77060966: A Selective Allosteric Inhibitor of Pro-MMP-9 Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental evaluation of JNJ-77060966 (also known as JNJ0966), a novel and highly selective allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.

Core Compound Properties and Identification

JNJ-77060966 is a small molecule inhibitor that has garnered significant interest for its unique mechanism of targeting the inactive zymogen form of MMP-9, offering a high degree of selectivity over other metalloproteinases.[1][2]

| Property | Value | Reference |

| CAS Number | 315705-75-0 | [3] |

| Molecular Formula | C₁₆H₁₆N₄O₂S₂ | [3] |

| Molecular Weight | 360.45 g/mol | [3] |

| IUPAC Name | N-[2-[(2-Methoxyphenyl)amino]-4'-methyl[4,5'-bithiazol]-2'-yl]acetamide | [3] |

| Synonyms | This compound | [1][2] |

| Physical Appearance | Solid powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Solubility | Soluble in DMSO (up to 50 mM) | [3] |

Mechanism of Action: Allosteric Inhibition of Pro-MMP-9 Activation

JNJ-77060966 represents a paradigm shift in MMP inhibition. Unlike traditional broad-spectrum MMP inhibitors that target the catalytic active site, JNJ-77060966 employs an allosteric mechanism.[1][2] It binds to a specific structural pocket on the pro-MMP-9 zymogen, near the cleavage site at Arg-106.[1][2] This binding event prevents the proteolytic conversion of pro-MMP-9 into its catalytically active form.[1][2]

This allosteric inhibition confers remarkable selectivity. JNJ-77060966 does not inhibit the enzymatic activity of already activated MMP-9, nor does it affect the activity of other MMPs such as MMP-1, MMP-2, MMP-3, and MMP-14.[1][2] This high selectivity is a significant advantage, as the lack of specificity has been a major contributor to the clinical trial failures of previous broad-spectrum MMP inhibitors.

Signaling Pathways and Biological Implications

MMP-9 is a key enzyme involved in the degradation of extracellular matrix (ECM) components, a process crucial for both physiological and pathological tissue remodeling.[4][5][6] Its dysregulation is implicated in numerous diseases, including cancer metastasis and neuroinflammatory disorders.[7][8]

In the context of cancer metastasis , elevated MMP-9 expression facilitates tumor cell invasion, intravasation, and the establishment of metastatic niches.[3][7] MMP-9 contributes to the epithelial-mesenchymal transition (EMT) and promotes angiogenesis by releasing pro-angiogenic factors like VEGF.[7][8] Key signaling pathways that regulate MMP-9 expression in cancer include the PI3K/AKT, MAPK/ERK, and NF-κB pathways.[3][9] By inhibiting pro-MMP-9 activation, JNJ-77060966 has the potential to disrupt these metastatic processes.

In neuroinflammation , such as that observed in multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), MMP-9 plays a critical role in the breakdown of the blood-brain barrier, allowing immune cell infiltration into the central nervous system.[10] This leads to demyelination and neuronal damage. JNJ-77060966 has been shown to be efficacious in a mouse EAE model, reducing disease severity.[1][2]

Experimental Protocols

In Vitro Cell Invasion Assay

The effect of JNJ-77060966 on cancer cell invasion can be assessed using a modified Boyden chamber assay with Matrigel-coated inserts.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Cell culture medium (serum-free and serum-containing)

-

JNJ-77060966 (dissolved in DMSO)

-

Staining solution (e.g., Crystal Violet)

Protocol:

-

Coating of Inserts: Thaw Matrigel on ice and dilute with cold, serum-free medium. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for gelation.[9]

-

Cell Preparation: Culture cells to 70-80% confluency. Serum-starve the cells for 24 hours prior to the assay. Harvest cells and resuspend in serum-free medium containing various concentrations of JNJ-77060966 or vehicle control (DMSO).

-

Assay Setup: Add the cell suspension to the upper chamber of the Matrigel-coated inserts. In the lower chamber, add medium containing a chemoattractant (e.g., 10% FBS).[11]

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 24-48 hours.

-

Quantification:

-

Remove non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol.

-

Stain the cells with Crystal Violet.

-

Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.

-

In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model

The efficacy of JNJ-77060966 in a model of neuroinflammation can be evaluated using the EAE mouse model.

Materials:

-

C57BL/6 mice

-

Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Pertussis Toxin (PTx)

-

JNJ-77060966 formulation for oral administration

Protocol:

-

EAE Induction:

-

Treatment:

-

Administer JNJ-77060966 or vehicle control orally, once or twice daily, starting from a few days post-immunization or upon the onset of clinical signs.

-

-

Clinical Scoring:

-

Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness

-

3: Complete hind limb paralysis

-

4: Hind limb and forelimb paralysis

-

5: Moribund state

-

-

-

Endpoint Analysis:

-

At the end of the study, tissues such as the spinal cord and brain can be collected for histological analysis of immune cell infiltration and demyelination.

-

Summary and Future Directions

JNJ-77060966 is a pioneering, highly selective allosteric inhibitor of pro-MMP-9 activation. Its unique mechanism of action provides a significant advantage over traditional, non-selective MMP inhibitors, potentially reducing the side effects that have hindered the clinical development of this class of drugs. Preclinical studies have demonstrated its efficacy in models of cancer cell invasion and neuroinflammation. Further research is warranted to fully elucidate its therapeutic potential in various MMP-9-driven pathologies and to translate these promising preclinical findings into clinical applications.

References

- 1. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation (Journal Article) | OSTI.GOV [osti.gov]

- 3. The Impact of Matrix Metalloproteinase-9 on the Sequential Steps of the Metastatic Process [mdpi.com]

- 4. Matrix Metalloproteinase-9: Many Shades of Function in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Role of the Matrix Metalloproteinase-9 Gene in Tumor Development and Metastasis: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications of Matrix Metalloproteinase-9-Related Nanomedicines in Tumors and Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MMP-9 secreted by tumor associated macrophages promoted gastric cancer metastasis through a PI3K/AKT/Snail pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Highly Specific Inhibitor of Matrix Metalloproteinase-9 Rescues Laminin from Proteolysis and Neurons from Apoptosis in Transient Focal Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Agonist-Biased Signaling via Matrix Metalloproteinase-9 Promotes Extracellular Matrix Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on JNJ0966 in Neuroinflammatory Disease Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of JNJ0966, a novel investigational compound, and its role in neuroinflammatory disease models. The information presented herein is intended for a scientific audience and focuses on the mechanism of action, preclinical data, and experimental methodologies associated with this compound.

Core Compound: this compound

This compound is a highly selective, brain-penetrant, allosteric inhibitor of pro-matrix metalloproteinase-9 (pro-MMP-9) activation.[1][2][3] Unlike traditional MMP inhibitors that target the catalytic site, this compound uniquely prevents the conversion of the MMP-9 zymogen (pro-MMP-9) into its catalytically active form.[3] This specificity provides a significant advantage, potentially avoiding the off-target effects that have limited the clinical utility of broad-spectrum MMP inhibitors.[3]

Mechanism of Action

This compound functions by binding to a specific structural pocket near the zymogen cleavage site of pro-MMP-9, specifically in proximity to Arginine-106.[3] This interaction allosterically inhibits the proteolytic processing required to generate the active MMP-9 enzyme.[3] The activation of pro-MMP-9 is a two-step process, and this compound attenuates the second cleavage event, leading to a reduction in the mature, active form of MMP-9.[2][3]

The compound demonstrates high selectivity for pro-MMP-9, with no significant inhibition of the catalytic activity of MMP-1, MMP-2, MMP-3, MMP-9, or MMP-14, nor does it affect the activation of the closely related pro-MMP-2.[3][4]

Preclinical Data in a Neuroinflammatory Disease Model

This compound has been evaluated in a murine model of experimental autoimmune encephalomyelitis (EAE), a widely used animal model for multiple sclerosis.[3] Oral administration of this compound resulted in a significant reduction in disease severity.[3]

Table 1: Efficacy of this compound in the Murine EAE Model

| Parameter | Vehicle Control | This compound (10 mg/kg, b.i.d.) | This compound (30 mg/kg, b.i.d.) |

| Mean Peak Clinical Score | ~3.5 | Significantly Reduced | Significantly Reduced |

| Study Duration | 17 days | 17 days | 17 days |

| Administration Route | Oral Gavage | Oral Gavage | Oral Gavage |

Data synthesized from Scannevin RH, et al. (2017).[3]

Table 2: Pharmacokinetic Properties of this compound in Mice

| Dose | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) | Brain/Plasma Ratio |

| 10 mg/kg | 77.5 ± 31.1 | 481.6 ± 162.5 | 6.2 |

| 30 mg/kg | 293.6 ± 118.4 | 1394.0 ± 649.1 | 4.7 |

Data from Scannevin RH, et al. (2017). Concentrations represent values at the end of the 17-day EAE study.[2]

These findings demonstrate that this compound is orally bioavailable, brain-penetrant, and efficacious in a model of neuroinflammation.[1][3]

Experimental Protocols

The following protocol is a summary of the methodology used to evaluate this compound in a murine EAE model.[2][3]

-

Animal Model : Female C57Bl/6 mice, 6-8 weeks of age.

-

Induction of EAE : Mice are immunized to induce EAE.

-

Treatment Groups :

-

Vehicle control: 20% hydroxypropyl-β-cyclodextrin.

-

This compound: 10 mg/kg or 30 mg/kg, dissolved in vehicle.

-

-

Drug Administration :

-

Oral gavage, twice daily.

-

Dosing initiated at the time of immunization and continued until day 17 post-immunization.

-

-

Clinical Assessment :

-

Mice are monitored and scored daily for clinical signs of EAE.

-

-

Endpoint :

-

On day 17, animals are sacrificed.

-

Plasma and brain tissue are collected for pharmacokinetic analysis using mass spectroscopy.

-

This assay was utilized to assess the inhibitory effect of this compound on cell invasion.[2]

-

Cell Line : HT1080 fibrosarcoma cells.

-

Assay Setup :

-

13,000 cells per well are seeded in a top chamber in serum-free medium containing this compound.

-

The bottom chamber contains serum-free medium supplemented with 6% fetal bovine serum and this compound.

-

-

Incubation : 24 hours at 37°C and 5% CO2.

-

Quantification :

-

Migrated cells in the bottom layer are labeled with Calcein AM.

-

Fluorescence intensity is measured to quantify the number of migrated cells.

-

-

Analysis : The mean percentage inhibition of invasion and IC50 values are calculated.

Summary and Future Directions

This compound represents a novel therapeutic approach for neuroinflammatory diseases by selectively targeting the activation of pro-MMP-9. Its unique allosteric mechanism of action and demonstrated efficacy in the EAE model, coupled with favorable brain penetration, highlight its potential as a clinical candidate. Further investigation is warranted to explore the full therapeutic utility of this compound in multiple sclerosis and other neurodegenerative disorders where MMP-9 dysregulation is implicated.

References

- 1. JNJ 0966 | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 2. glpbio.com [glpbio.com]

- 3. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

The Role of JNJ-38877605 in the Inhibition of Cancer Cell Invasion: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-38877605 is a potent and highly selective, orally bioavailable small-molecule inhibitor of the c-Met receptor tyrosine kinase. The c-Met signaling pathway is a critical driver of oncogenesis and metastasis, playing a pivotal role in cancer cell proliferation, survival, migration, and invasion. Dysregulation of this pathway, through amplification, mutation, or overexpression of c-Met or its ligand, hepatocyte growth factor (HGF), is implicated in the progression of numerous solid tumors. This technical guide provides an in-depth analysis of the mechanism of action of JNJ-38877605 in the context of inhibiting cancer cell invasion, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways. While the clinical development of JNJ-38877605 was halted due to renal toxicity, its preclinical profile as a c-Met inhibitor provides valuable insights into targeting this pathway for anti-cancer therapies.[1][2]

Mechanism of Action: Inhibition of c-Met Signaling

JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase domain.[3] By binding to the ATP-binding pocket of the receptor, it prevents autophosphorylation and subsequent activation of downstream signaling cascades that are crucial for cell invasion.

Key Quantitative Data

The inhibitory potency and selectivity of JNJ-38877605 have been characterized in various preclinical studies. A summary of the key quantitative data is presented in the table below.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (c-Met kinase) | 4 nM | Biochemical Assay | [3] |

| Selectivity | >600-fold vs. a panel of >200 other kinases | Kinase Panel Screen | [3] |

| Inhibition of c-Met Phosphorylation | Significant reduction at 500 nM | EBC1, GTL16, NCI-H1993, MKN45 cells | [3] |

| In vivo Tumor Growth Inhibition | Dose-dependent | MKN-45, GTL-16, SNU-5, Kato II xenograft models | [4] |

| In vivo Biomarker Modulation (GTL16 xenograft) | Decrease in plasma IL-8, GROα, and uPAR | Mouse model | [3] |

Inhibition of Cancer Cell Invasion

The activation of the c-Met pathway is a key driver of the cellular processes required for invasion, including changes in cell adhesion, extracellular matrix degradation, and increased cell motility. JNJ-38877605, by potently inhibiting c-Met, effectively blocks these pro-invasive signals.

Impact on Downstream Signaling Pathways

Upon HGF binding, c-Met recruits and phosphorylates a multitude of downstream effector proteins. JNJ-38877605 has been shown to inhibit the phosphorylation of key signaling nodes implicated in cell invasion, including:

-

Focal Adhesion Kinase (FAK): A critical mediator of cell-matrix adhesion and migration.

-

Protein Kinase B (Akt): A central player in cell survival and proliferation.

-

Extracellular signal-Regulated Kinase (ERK): A key component of the MAPK pathway that regulates cell growth and differentiation.

The inhibition of these pathways disrupts the cytoskeletal rearrangements and focal adhesion dynamics necessary for invasive cell movement.

Role in Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program that is critical for cancer cell invasion and metastasis. During EMT, epithelial cells lose their cell-cell junctions and apical-basal polarity, and acquire a more migratory and invasive mesenchymal phenotype. This transition is characterized by the downregulation of epithelial markers, such as E-cadherin, and the upregulation of mesenchymal markers, including N-cadherin and Vimentin.

While direct studies on the effect of JNJ-38877605 on EMT markers are limited, the c-Met pathway is a well-established inducer of EMT. One preclinical study noted that the differential expression of the c-Met/HGF axis and EMT-related gene markers played a role in the in vivo activity of JNJ-38877605.[4] Therefore, it is highly probable that JNJ-38877605 inhibits cancer cell invasion, at least in part, by suppressing c-Met-driven EMT. This would involve the upregulation of E-cadherin and the downregulation of N-cadherin and Vimentin, leading to a more epithelial and less invasive phenotype.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the role of JNJ-38877605 in inhibiting cancer cell invasion.

Matrigel Invasion Assay

This assay assesses the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (containing serum or other chemoattractants)

-

JNJ-38877605

-

Cotton swabs

-

Methanol

-

Crystal Violet staining solution (0.5% in 25% methanol)

-

Microscope

Procedure:

-

Coating of Transwell Inserts:

-

Thaw Matrigel on ice overnight.

-

Dilute Matrigel to the desired concentration (e.g., 1 mg/mL) with cold, serum-free medium.

-

Add 100 µL of the diluted Matrigel solution to the upper chamber of each Transwell insert.

-

Incubate at 37°C for at least 4 hours to allow for gelation.

-

-

Cell Seeding:

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Pre-treat the cell suspension with various concentrations of JNJ-38877605 or vehicle control for 30 minutes at 37°C.

-

Add 500 µL of complete medium (chemoattractant) to the lower chamber of the 24-well plate.

-

Add 500 µL of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.

-

-

Staining and Quantification:

-

After incubation, carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.

-

Stain the fixed cells with Crystal Violet solution for 15 minutes.

-

Gently wash the inserts with water to remove excess stain.

-

Allow the inserts to air dry.

-

Count the number of stained, invaded cells in several random fields under a microscope.

-

Calculate the percentage of invasion inhibition relative to the vehicle control.

-

Western Blot Analysis

This technique is used to detect and quantify the expression and phosphorylation status of c-Met and its downstream signaling proteins, as well as EMT markers.

Materials:

-

Cancer cells treated with JNJ-38877605

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-FAK, anti-FAK, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cancer cells with various concentrations of JNJ-38877605 for the desired time.

-

Lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Conclusion

JNJ-38877605 is a potent and selective inhibitor of the c-Met receptor tyrosine kinase that effectively suppresses cancer cell invasion. Its mechanism of action involves the direct inhibition of c-Met phosphorylation and the subsequent blockade of downstream signaling pathways crucial for cell motility and invasion, such as the FAK, Akt, and ERK pathways. Although direct evidence is limited, its known mechanism of action strongly suggests that JNJ-38877605 also inhibits invasion by reversing the Epithelial-Mesenchymal Transition. The preclinical data for JNJ-38877605 underscore the therapeutic potential of targeting the c-Met pathway to inhibit cancer metastasis. Despite its discontinuation for clinical use, the study of JNJ-38877605 provides a valuable framework for the development of future c-Met inhibitors with improved safety profiles.

References

- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The c-Met Tyrosine Kinase Inhibitor JNJ-38877605 Causes Renal Toxicity through Species-Specific Insoluble Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

JNJ0966: A Technical Guide to Brain Penetrance and Distribution

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ0966 is a selective, allosteric inhibitor of the activation of pro-matrix metalloproteinase-9 (pro-MMP-9), a key enzyme implicated in the pathology of various neurological disorders, including multiple sclerosis. Its ability to penetrate the blood-brain barrier (BBB) is a critical attribute for its therapeutic potential within the central nervous system (CNS). This technical guide provides a comprehensive overview of the available data on the brain penetrance and distribution of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data on Brain Penetrance

The brain penetrance of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a common preclinical model for multiple sclerosis. The key quantitative parameters are summarized in the table below.

| Parameter | 10 mg/kg Dose | 30 mg/kg Dose |

| Plasma Concentration | 77.5 ± 31.1 ng/mL (215 nM) | 293.6 ± 118.4 ng/mL (815 nM) |

| Brain Concentration | 481.6 ± 162.5 ng/g (~1336 nM) | 1394.0 ± 649.1 ng/g (~3867 nM) |

| Brain/Plasma Ratio | 6.2[1] | 4.7[1] |

Data from De Savi et al., 2017.[1]

These data demonstrate that this compound not only crosses the blood-brain barrier but also preferentially partitions into the brain tissue, with brain concentrations significantly exceeding those in the plasma at both doses tested[1]. The brain concentrations achieved are consistent with the levels required to inhibit the activation of proMMP-9 based on in vitro IC50 values[1].

Experimental Protocols

In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)

The brain penetrance of this compound was assessed in a murine model of EAE, which mimics many of the pathological features of multiple sclerosis.

Protocol:

-

Induction of EAE: EAE is induced in susceptible mouse strains (e.g., C57BL/6) by immunization with an emulsion of myelin oligodendrocyte glycoprotein (MOG) peptide (e.g., MOG35-55) in Complete Freund's Adjuvant (CFA).

-

Pertussis Toxin Administration: Mice receive intraperitoneal injections of pertussis toxin on the day of immunization and one or two days post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

-

Clinical Scoring: Animals are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, reflecting the severity of paralysis.

-

Dosing: this compound is administered, for example, orally twice daily, starting from the onset of the study until its termination.

-

Sample Collection: At the end of the study (e.g., day 17), terminal plasma and brain samples are collected for bioanalysis[1].

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a detailed, specific protocol for this compound is not publicly available, a general workflow for the quantification of small molecules in biological matrices by LC-MS/MS is as follows. This should be adapted and validated for this compound specifically.

Protocol:

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method. An organic solvent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins. The sample is then centrifuged, and the supernatant containing the analyte is collected.

-

Brain Tissue: The brain tissue is first homogenized in a suitable buffer. This is followed by protein precipitation or a more rigorous extraction method like solid-phase extraction (SPE) to remove interfering substances.

-

-

Chromatographic Separation:

-

An aliquot of the processed sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

The analyte is separated from other components on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometric Detection:

-

The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.

-

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations of this compound in the corresponding matrix (plasma or brain homogenate). The concentration of this compound in the study samples is then determined by interpolating their response against the calibration curve.

Visualizations

Signaling Pathways of MMP-9 in the Brain

MMP-9 is involved in various signaling pathways that regulate synaptic plasticity, neuroinflammation, and blood-brain barrier integrity. This compound, by inhibiting the activation of pro-MMP-9, is expected to modulate these pathways.

References

Methodological & Application

JNJ-7706621: In Vitro Application Notes and Protocols for a Dual CDK and Aurora Kinase Inhibitor

For research use only. Not for use in diagnostic procedures.

Abstract

JNJ-7706621 is a potent, cell-permeable small molecule that acts as a dual inhibitor of cyclin-dependent kinases (CDKs) and Aurora kinases, key regulators of the cell cycle.[1][2][3] In vitro studies have demonstrated its ability to induce cell cycle arrest, apoptosis, and inhibit proliferation across a range of cancer cell lines.[1][2][3] This document provides detailed protocols for in vitro experiments to characterize the activity of JNJ-7706621, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Data Presentation

In Vitro Kinase Inhibitory Activity of JNJ-7706621

| Kinase Target | IC₅₀ (nM) |

| CDK1/Cyclin B | 9 |

| CDK2/Cyclin A | 4 |

| CDK2/Cyclin E | 3 |

| Aurora A | 11 |

| Aurora B | 15 |

| VEGF-R2 | 154-254 |

| FGF-R2 | 154-254 |

| GSK3β | 154-254 |

Table 1: IC₅₀ values of JNJ-7706621 against a panel of purified kinases. Data sourced from multiple in vitro kinase assays.[1][4]

Anti-proliferative Activity of JNJ-7706621 in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) |

| HeLa | Cervical Adenocarcinoma | 280 |

| HCT-116 | Colon Carcinoma | 250 |

| SK-OV-3 | Ovarian Cancer | 112-514 |

| PC3 | Prostate Adenocarcinoma | 120 |

| DU145 | Prostate Cancer | 112-514 |

| A375 | Melanoma | 447 |

| MDA-MB-231 | Breast Cancer | 112-514 |

Table 2: Anti-proliferative IC₅₀ values of JNJ-7706621 in various human cancer cell lines after 48 hours of treatment.[1][4]

Anti-proliferative Activity of JNJ-7706621 in Normal Human Cell Lines

| Cell Line | Cell Type | IC₅₀ (µM) |

| MRC-5 | Lung Fibroblast | 3.67-5.42 |

| HASMC | Aortic Smooth Muscle | 3.67-5.42 |

| HUVEC | Umbilical Vein Endothelial | 3.67-5.42 |

| HMVEC | Dermal Microvascular Endothelial | 3.67-5.42 |

Table 3: JNJ-7706621 demonstrates significantly lower potency in inhibiting the growth of normal human cell lines compared to cancer cell lines.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of JNJ-7706621, highlighting its dual inhibitory effect on the CDK and Aurora kinase signaling pathways, which are critical for cell cycle progression.

References

Application Notes and Protocols: JNJ0966 Dosage for Mouse EAE Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most extensively utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). The pathogenesis of EAE involves an autoimmune response directed against myelin antigens in the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage. Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) has emerged as a critical mediator of inflammation and cell death pathways implicated in various neurodegenerative and inflammatory diseases. JNJ0966 (also referred to as JNJ-77000966) is a potent, central nervous system (CNS)-penetrant inhibitor of RIPK1 kinase activity. These application notes provide a comprehensive overview of the therapeutic application of this compound in a mouse model of EAE, including detailed protocols and quantitative data to facilitate the design and execution of similar preclinical studies.

Quantitative Data Summary

The therapeutic efficacy of a CNS-penetrant RIPK1 inhibitor, consistent with this compound, was evaluated in a C57BL/6 mouse model of EAE. Administration of the inhibitor was initiated after the onset of clinical signs to assess its therapeutic potential.

| Treatment Group | Dosage | Administration Route | Vehicle | Mean Clinical Score (Peak) | Cumulative Disease Score | Plasma Neurofilament Levels |

| Vehicle Control | - | Oral Gavage (BID) | 0.5% Methylcellulose | ~3.0 | High | Elevated |

| This compound | 30 mg/kg | Oral Gavage (BID) | 0.5% Methylcellulose | Reduced | Reduced | - |

| This compound | 60 mg/kg | Oral Gavage (BID) | 0.5% Methylcellulose | Significantly Reduced | Significantly Reduced | Reduced |

BID: Twice a day

Experimental Protocols

EAE Induction in C57BL/6 Mice (MOG35-55 Model)

This protocol describes the active induction of a chronic EAE model in C57BL/6 mice, which is a widely accepted model for studying progressive MS.

Materials:

-

Female C57BL/6 mice, 8-12 weeks old

-

Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (H37Ra)

-

Pertussis Toxin (PTX)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Isoflurane anesthetic

-

Syringes and needles (27G and 30G)

Procedure:

-

Antigen Emulsion Preparation:

-

On the day of immunization (Day 0), prepare an emulsion of MOG35-55 peptide in CFA.

-

Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

-

Prepare CFA containing 4 mg/mL of Mycobacterium tuberculosis.

-

Mix equal volumes of the MOG35-55 solution and CFA to create a stable water-in-oil emulsion. This can be achieved by sonication or by repeatedly passing the mixture through two connected syringes. A stable emulsion will not disperse when a drop is placed in water.

-

-

Immunization (Day 0):

-

Anesthetize mice using isoflurane.

-

Subcutaneously inject 100 µL of the MOG35-55/CFA emulsion at two sites on the flank (total of 200 µL per mouse, containing 200 µg of MOG35-55).

-

Administer 200 ng of Pertussis Toxin in 200 µL of sterile PBS via intraperitoneal (i.p.) injection.

-

-

Pertussis Toxin Boost (Day 2):

-

Administer a second i.p. injection of 200 ng of Pertussis Toxin in 200 µL of sterile PBS.

-

-

Clinical Scoring:

-

Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.

-

Use a standardized 0-5 scoring scale:

-

0: No clinical signs

-

1: Limp tail

-

2: Hind limb weakness or paresis

-

3: Complete hind limb paralysis

-

4: Hind limb paralysis and forelimb weakness

-

5: Moribund or dead

-

-

Record body weight daily as it is a sensitive indicator of disease progression.

-

This compound Formulation and Administration

Materials:

-

This compound (or a structurally and functionally equivalent CNS-penetrant RIPK1 inhibitor)

-

Methylcellulose

-

Sterile water for injection

-

Oral gavage needles (20-22 gauge, curved)

-

Syringes

Procedure:

-

Formulation Preparation:

-

Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This solution serves as the vehicle.

-

Suspend this compound powder in the 0.5% methylcellulose vehicle to achieve the desired final concentrations (e.g., 3 mg/mL for a 30 mg/kg dose in a 10 mL/kg dosing volume).

-

Ensure the suspension is homogenous by vortexing or stirring prior to each administration.

-

-

Therapeutic Administration:

-

Initiate treatment upon the first appearance of clinical signs of EAE (typically a score of 1).

-

Administer the this compound suspension or vehicle control via oral gavage.

-

The dosing volume is typically 10 mL/kg body weight.

-

Administer the treatment twice daily (BID) at approximately 12-hour intervals.

-

Continue daily treatment and clinical monitoring for the duration of the study.

-

Visualizations

Caption: RIPK1 Signaling Pathway in EAE Neuroinflammation.

Application Notes and Protocols for JNJ-7777120 Stock Solution Preparation

Disclaimer: The following information is provided for research purposes only. It is based on publicly available data for the compound JNJ-7777120, as the identifier "JNJ0966" did not yield specific results and is presumed to be a typographical error. Researchers should always consult the manufacturer's product data sheet and relevant safety data sheets (SDS) before handling any chemical compound.

Introduction

JNJ-7777120 is a potent and highly selective antagonist of the histamine H4 receptor (H4R).[1][2][3][4] With a Ki value of approximately 4.5 nM, it demonstrates over 1000-fold selectivity for the H4 receptor compared to other histamine receptor subtypes (H1, H2, and H3).[2][3] This selectivity makes JNJ-7777120 a valuable tool for investigating the physiological and pathological roles of the H4 receptor, which is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, and T cells.[5][6] The H4 receptor is implicated in inflammatory responses, allergic conditions, and autoimmune diseases.[6]

These application notes provide a detailed protocol for the preparation of a stock solution of JNJ-7777120 using dimethyl sulfoxide (DMSO) as the solvent, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Solubility Data

A summary of the key quantitative data for JNJ-7777120 is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 277.75 g/mol | [1][4] |

| Molecular Formula | C₁₄H₁₆ClN₃O | [1] |

| CAS Number | 459168-41-3 | [1] |

| Appearance | Crystalline solid | [4][7] |

| Purity | >98% | |

| Solubility in DMSO | Approx. 14 mg/mL; ≥94.6 mg/mL; up to 50 mM | [3][4] |

| Storage Temperature | -20°C (as solid) | [7] |

| Stability | ≥4 years (as solid at -20°C) | [7] |

Experimental Protocol: Preparation of a 10 mM JNJ-7777120 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of JNJ-7777120 in DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for in vitro and in vivo experiments.

Materials

-

JNJ-7777120 powder

-

Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Procedure

-

Acclimatization: Before opening, allow the vial of JNJ-7777120 powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.

-

Mass Calculation: To prepare a 10 mM stock solution, calculate the required mass of JNJ-7777120 using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

For example, to prepare 1 mL of a 10 mM stock solution:

Mass (mg) = 0.010 mol/L x 0.001 L x 277.75 g/mol x 1000 mg/g = 2.7775 mg

-

Weighing: Carefully weigh out the calculated amount of JNJ-7777120 powder using an analytical balance and place it into a sterile microcentrifuge tube or amber glass vial.

-

Solvent Addition: Add the calculated volume of DMSO to the tube containing the JNJ-7777120 powder. For the example above, this would be 1 mL.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.

-

Storage: Store the 10 mM stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the solution shortly after preparation and avoid long-term storage in solution.[4] For aqueous solutions, it is not recommended to store for more than one day.[7]

Visualizations

Experimental Workflow

Caption: Workflow for preparing JNJ-7777120 stock solution.

Signaling Pathway

Caption: JNJ-7777120 inhibits the Histamine H4 receptor pathway.

References

Application Notes and Protocols for In Vivo Oral Gavage Formulation of Poorly Soluble Compounds

Disclaimer: Specific formulation details for JNJ-77060966 (JNJ0966) are not publicly available. This document provides a generalized guide for the formulation and oral gavage administration of poorly water-soluble compounds in a preclinical research setting, based on established methodologies.

Introduction

The in vivo evaluation of novel chemical entities is a critical step in drug discovery and development. For compounds with poor aqueous solubility, achieving adequate systemic exposure following oral administration presents a significant challenge. This document outlines two common and effective formulation strategies for the oral gavage administration of such compounds to rodents: a suspension in a methylcellulose-based vehicle and a solution in a co-solvent system. Detailed protocols for the preparation of these formulations and their administration via oral gavage are provided for researchers, scientists, and drug development professionals.

Data Presentation: Common Oral Gavage Formulations for Poorly Soluble Compounds

The selection of an appropriate vehicle is crucial for maximizing the oral bioavailability of poorly soluble compounds. Below is a summary of two frequently used formulations with their typical compositions.

| Formulation Component | Purpose | Typical Concentration (w/v or v/v) | Notes |

| Formulation 1: Aqueous Suspension | |||

| Methylcellulose (400 cP) | Suspending and viscosity-enhancing agent | 0.5% - 1.0% | Helps to maintain a uniform suspension of the test compound.[1] |

| Tween 80 | Surfactant / Wetting agent | 0.1% - 0.2% | Improves the wettability of the drug particles, aiding in their dispersion.[1] |

| Purified Water | Vehicle | q.s. to 100% | The primary vehicle for the suspension. |

| Formulation 2: Co-solvent Solution | |||

| Dimethyl Sulfoxide (DMSO) | Co-solvent | 5% - 10% | A powerful solvent for many poorly soluble compounds.[2][3][4] |

| Polyethylene Glycol 300 (PEG300) | Co-solvent / Solubilizer | 30% - 40% | A water-miscible co-solvent that enhances solubility.[2][3][4] |

| Tween 80 | Surfactant / Solubilizer | 2% - 5% | Aids in solubilization and can improve stability upon dilution in the GI tract.[2][3][4] |

| Saline (0.9% NaCl) | Vehicle | q.s. to 100% | Provides an isotonic final formulation.[2][3][4] |

Experimental Protocols

Protocol 1: Preparation of a 0.5% Methylcellulose Suspension

This protocol describes the preparation of a 0.5% (w/v) methylcellulose solution containing 0.2% (v/v) Tween 80, a common vehicle for creating a uniform suspension of a poorly soluble test compound.

Materials:

-

Methylcellulose (400 cP)

-

Tween 80

-

Purified water (e.g., Milli-Q or equivalent)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers

-

Graduated cylinders

Procedure:

-

Heat approximately one-third of the final required volume of purified water to 70-80°C in a beaker with a magnetic stir bar.[1]

-

Slowly add the methylcellulose powder to the heated water while stirring vigorously to ensure the powder is wetted and dispersed, forming a milky suspension.[1]

-

Remove the beaker from the heat and add the remaining two-thirds of the water as cold water (or ice) to rapidly cool the mixture.

-

Continue stirring the solution in a cold water bath or at 4°C until the methylcellulose is fully dissolved and the solution becomes clear and viscous. This may take several hours or can be left overnight.[1]

-

Once the methylcellulose solution is clear, add Tween 80 to a final concentration of 0.2% and stir until fully incorporated.

-

To prepare the final drug suspension, accurately weigh the required amount of the test compound and add it to a small volume of the prepared vehicle to create a paste.

-

Gradually add the remaining vehicle to the paste while triturating or vortexing to achieve a homogenous suspension at the desired final concentration.

Protocol 2: Preparation of a Co-Solvent Solution

This protocol details the preparation of a common co-solvent vehicle composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This vehicle is designed to solubilize compounds that are not amenable to suspension.

Materials:

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 300 (PEG300)

-

Tween 80

-

Saline (0.9% NaCl)

-

Test compound

-

Vortex mixer

-

Pipettes and sterile tubes

Procedure:

-

To prepare a 1 mL working solution, begin by adding 100 µL of DMSO to a sterile tube.[2][3]

-

Add the pre-weighed test compound to the DMSO and vortex until it is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

-

Add 400 µL of PEG300 to the solution and mix thoroughly.[2][3]

-

Add 50 µL of Tween-80 and mix again to ensure a homogenous solution.[2][3]

-

Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly.[2][3] The resulting solution should be clear.

Protocol 3: Administration by Oral Gavage in Rats

This protocol provides a step-by-step guide for the safe and effective administration of a prepared formulation to rats via oral gavage.

Materials:

-

Prepared drug formulation

-

Appropriately sized gavage needle (e.g., 16-18 gauge, 2-3 inches long with a ball tip for adult rats)[5]

-

Syringe

-

Animal scale

Procedure:

Pre-Procedure:

-

Weigh the animal to determine the correct dosing volume. The maximum recommended dosing volume for rats is typically 10 mL/kg, though smaller volumes are often preferred.[5][6]

-

Measure the appropriate length for gavage needle insertion by holding the needle alongside the animal, with the tip at the animal's mouth and the end of the needle at the last rib. Mark the needle at the level of the mouth to prevent over-insertion.[7]

-

Fill the syringe with the calculated volume of the drug formulation and attach the gavage needle.

Restraint and Administration:

-

Securely restrain the rat in an upright position, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle into the esophagus.[8]

-

Gently insert the gavage needle into the mouth, passing it over the tongue towards the back of the throat. The animal should swallow as the needle enters the esophagus.[5]

-

Advance the needle smoothly and without force to the pre-measured depth. If resistance is met, withdraw the needle and reposition.[7]

-

Once the needle is correctly positioned, administer the formulation slowly and steadily.[9]

-

After administration, gently withdraw the needle in the same path it was inserted.

Post-Procedure:

-

Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or fluid coming from the nose.[5]

-

Continue to monitor the animal periodically over the next 24 hours.

Visualizations

Caption: Workflow for preparing and administering an oral gavage formulation.

Caption: Decision tree for selecting a suitable oral gavage formulation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iacuc.wsu.edu [iacuc.wsu.edu]

- 6. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]

- 7. research.fsu.edu [research.fsu.edu]

- 8. ouv.vt.edu [ouv.vt.edu]

- 9. aniphy.fr [aniphy.fr]

Application Notes and Protocols: Utilizing JNJ-38877605 in Gelatin Zymography Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-38877605 is a potent and selective small-molecule inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway is a critical regulator of various cellular processes, including proliferation, motility, migration, and invasion.[3] Dysregulation of the c-Met pathway is implicated in the progression of numerous cancers, often correlating with increased tumor growth, angiogenesis, and metastasis.[4][5] One of the key downstream effects of c-Met activation is the modulation of extracellular matrix (ECM) remodeling enzymes, particularly matrix metalloproteinases (MMPs).

Gelatin zymography is a widely used and sensitive technique for the detection and characterization of gelatinolytic MMPs, primarily MMP-2 (gelatinase A) and MMP-9 (gelatinase B), based on their enzymatic activity.[6][7] This method involves the separation of proteins under denaturing but non-reducing conditions on a polyacrylamide gel containing gelatin as a substrate.[8] Following electrophoresis, the gel is incubated in a renaturing buffer to allow the MMPs to digest the gelatin. Subsequent staining reveals areas of enzymatic activity as clear bands against a stained background.

These application notes provide a detailed protocol for utilizing JNJ-38877605 to investigate its effects on MMP-2 and MMP-9 activity using a gelatin zymography assay. This can be a valuable tool for researchers studying the anti-invasive and anti-metastatic potential of c-Met inhibitors.

Data Presentation

The following table summarizes hypothetical quantitative data from a gelatin zymography experiment investigating the effect of JNJ-38877605 on MMP-2 and MMP-9 activity in a cancer cell line. Data is presented as the mean integrated density of the cleared bands, normalized to a control group.

| Treatment Group | Concentration (nM) | Normalized MMP-2 Activity (Mean ± SD) | Normalized MMP-9 Activity (Mean ± SD) |

| Vehicle Control | 0 | 1.00 ± 0.08 | 1.00 ± 0.12 |

| JNJ-38877605 | 10 | 0.78 ± 0.06 | 0.65 ± 0.09 |

| JNJ-38877605 | 50 | 0.45 ± 0.05 | 0.32 ± 0.07 |

| JNJ-38877605 | 100 | 0.21 ± 0.04 | 0.15 ± 0.05 |

Experimental Protocols

Cell Culture and Treatment with JNJ-38877605

-

Cell Seeding: Plate cancer cells (e.g., HT-1080, MDA-MB-231) in 6-well plates or T-75 flasks and allow them to reach 70-80% confluency in complete growth medium.

-

Serum Starvation: Gently wash the cells twice with serum-free medium to remove any residual serum which may contain endogenous MMPs and their inhibitors.[9]

-

Inhibitor Treatment: Add serum-free medium containing various concentrations of JNJ-38877605 (e.g., 0, 10, 50, 100 nM) to the cells. Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest concentration of the inhibitor.

-

Conditioned Media Collection: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for the secretion of MMPs into the medium.

-

Sample Preparation: Collect the conditioned media from each treatment group. Centrifuge the media at 1,500 rpm for 10 minutes at 4°C to pellet any cells or cellular debris.[9]

-

Protein Concentration Determination: Determine the total protein concentration of the clarified conditioned media using a standard protein assay (e.g., BCA or Bradford assay). This is crucial for ensuring equal protein loading in the zymography gel.

Gelatin Zymography Assay

This protocol is adapted from standard gelatin zymography procedures.[9][10]

Materials and Reagents:

-

Resolving Gel (10% Acrylamide with 0.1% Gelatin):

-

30% Acrylamide/Bis-acrylamide solution

-

1.5 M Tris-HCl, pH 8.8

-

10% (w/v) SDS

-

1 mg/mL Gelatin solution

-

10% (w/v) Ammonium persulfate (APS)

-

TEMED

-

-

Stacking Gel (4% Acrylamide):

-

30% Acrylamide/Bis-acrylamide solution

-

0.5 M Tris-HCl, pH 6.8

-

10% (w/v) SDS

-

10% (w/v) APS

-

TEMED

-

-

2X Sample Buffer (Non-reducing):

-

0.125 M Tris-HCl, pH 6.8

-

20% (v/v) Glycerol

-

4% (w/v) SDS

-

0.01% (w/v) Bromophenol blue

-

-

Running Buffer:

-

25 mM Tris base

-

192 mM Glycine

-

0.1% (w/v) SDS

-

-

Washing Buffer:

-

50 mM Tris-HCl, pH 7.5

-

2.5% (v/v) Triton X-100

-

-

Incubation Buffer:

-

50 mM Tris-HCl, pH 7.5

-

10 mM CaCl₂

-

1 µM ZnCl₂

-

1% (v/v) Triton X-100

-

-

Staining Solution:

-

0.5% (w/v) Coomassie Brilliant Blue R-250

-

40% (v/v) Methanol

-

10% (v/v) Acetic acid

-

-

Destaining Solution:

-

40% (v/v) Methanol

-

10% (v/v) Acetic acid

-

Procedure:

-

Sample Preparation for Loading: Mix equal amounts of protein from the conditioned media with 2X non-reducing sample buffer. Do not heat the samples.

-

Gel Electrophoresis: Load the prepared samples into the wells of the gelatin-containing polyacrylamide gel. Run the gel at a constant voltage (e.g., 120 V) at 4°C until the dye front reaches the bottom of the gel.

-

Gel Washing (Renaturation): After electrophoresis, carefully remove the gel and wash it twice for 30 minutes each with washing buffer at room temperature with gentle agitation. This step removes SDS and allows the MMPs to renature.

-

Gel Incubation: Incubate the gel in the incubation buffer at 37°C for 16-24 hours. This allows the active MMPs to digest the gelatin in the gel.[9]

-

Staining: Stain the gel with Coomassie Brilliant Blue staining solution for 30-60 minutes at room temperature with gentle agitation.

-

Destaining: Destain the gel with the destaining solution until clear bands appear against a blue background. The clear bands represent areas of gelatin degradation by MMPs.

-

Image Acquisition and Analysis: Capture an image of the gel using a gel documentation system. The intensity of the clear bands can be quantified using image analysis software (e.g., ImageJ).

Visualizations

References

- 1. The c-Met tyrosine kinase inhibitor JNJ-38877605 causes renal toxicity through species specific insoluble metabolite formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]

- 6. Gel-Based Gelatin Zymography to Examine Matrix Metalloproteinase Activity in Cell Culture | Springer Nature Experiments [experiments.springernature.com]

- 7. Gelatin Zymography: Principle, Method and Application in Cancer Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zymography as a Research Tool in the Study of Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. med.upenn.edu [med.upenn.edu]

Application Notes and Protocols for JNJ0966 in HT1080 Cell Invasion Assay

Topic: JNJ0966 Protocol for HT1080 Cell Invasion Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction